

Spectroscopic and Analytical Profile of 11-Oxomogroside II A2: A Technical Overview

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Compound of Interest

Compound Name: 11-Oxomogroside II A2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for **11-Oxomogroside II A2**, a cucurbitane triterpenoid glycoside isolated from the fruit of *Siraitia grosvenorii* (Luo Han Guo). While a complete, published dataset of its NMR and specific MS/MS fragmentation data is not readily available in public sources, this document collates the existing information and presents representative experimental protocols and data based on closely related compounds.

Compound Identity and Structure

- Compound Name: **11-Oxomogroside II A2**
- Synonyms: 11-Dehydroxy-mogroside IIA2 O-rhamnoside[1][2][3]
- Source: Fruit of *Siraitia grosvenorii* (Swingle) C. Jeffrey ex Lu et Z. Y. Zhang[1][2][4]
- Molecular Formula: $C_{42}H_{70}O_{14}$ [4][5]
- Molecular Weight: 799.00 g/mol [1]

Spectroscopic Data

Detailed, experimentally verified 1H and ^{13}C NMR data for **11-Oxomogroside II A2** are not available in the reviewed public literature. The primary identification in the key cited study by

Qing et al. (2017) was conducted using High-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS).[\[1\]](#)[\[6\]](#)

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for a compound with the identical molecular formula ($C_{42}H_{70}O_{14}$), likely an isomer, has been reported, providing the expected mass-to-charge ratios for **11-Oxomogroside II A2**.

Table 1: Representative High-Resolution Mass Spectrometry Data

Ion Adduct	Calculated m/z	Observed m/z	Reference
[M+H] ⁺	799.4838	799.4823	[4]
[M+Na] ⁺	821.4658	821.4637	[4]

Nuclear Magnetic Resonance (NMR) Data

Complete 1H and ^{13}C NMR assignments for **11-Oxomogroside II A2** have not been published in the available literature. For reference, the analysis of the closely related Mogroside II A2 (which lacks the C-11 ketone) involves comprehensive 1D and 2D NMR experiments (1H , ^{13}C , COSY, HSQC-DEPT, HMBC, NOESY) to assign the aglycone and sugar moieties.[\[2\]](#) Should the data become available, it would be presented as follows:

Table 2: Illustrative ^{13}C NMR Data Table for **11-Oxomogroside II A2** (Template)

Position	δ_c (ppm)	Position	δ_c (ppm)
1	Data not available	18	Data not available
2	Data not available	19	Data not available
3	Data not available	20	Data not available
...
Glc I	Glc II		
1'	Data not available	1''	Data not available
2'	Data not available	2''	Data not available
...

Table 3: Illustrative ^1H NMR Data Table for **11-Oxomogroside II A2** (Template)

Position	δ_H (ppm, mult., J in Hz)	Position	δ_H (ppm, mult., J in Hz)
1	Data not available	18	Data not available
2	Data not available	19	Data not available
3	Data not available	20	Data not available
...
Glc I	Glc II		
1'	Data not available	1''	Data not available
2'	Data not available	2''	Data not available
...

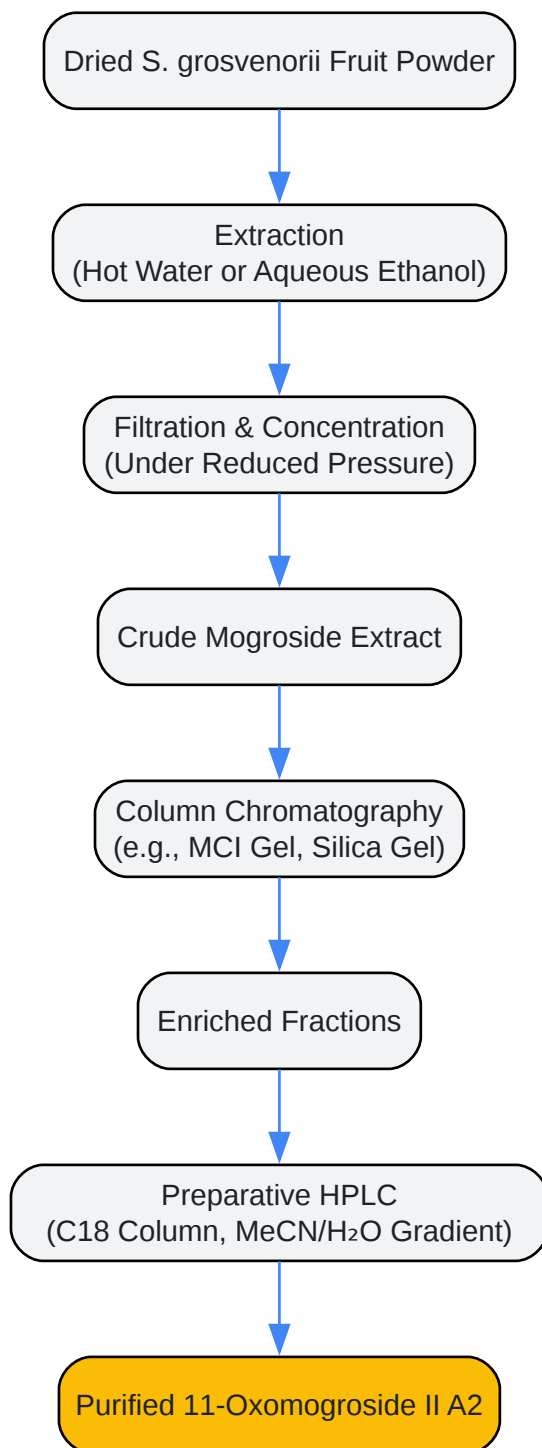
Experimental Protocols

The following are detailed, representative methodologies for the isolation and spectroscopic analysis of mogrosides, based on protocols published for closely related compounds like

Mogroside II A2.[2][7][8]

Isolation and Purification Workflow

The general procedure for isolating mogrosides from *Siraitia grosvenorii* involves solvent extraction, followed by multiple stages of chromatographic purification.



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Caption: General workflow for the isolation of mogrosides.

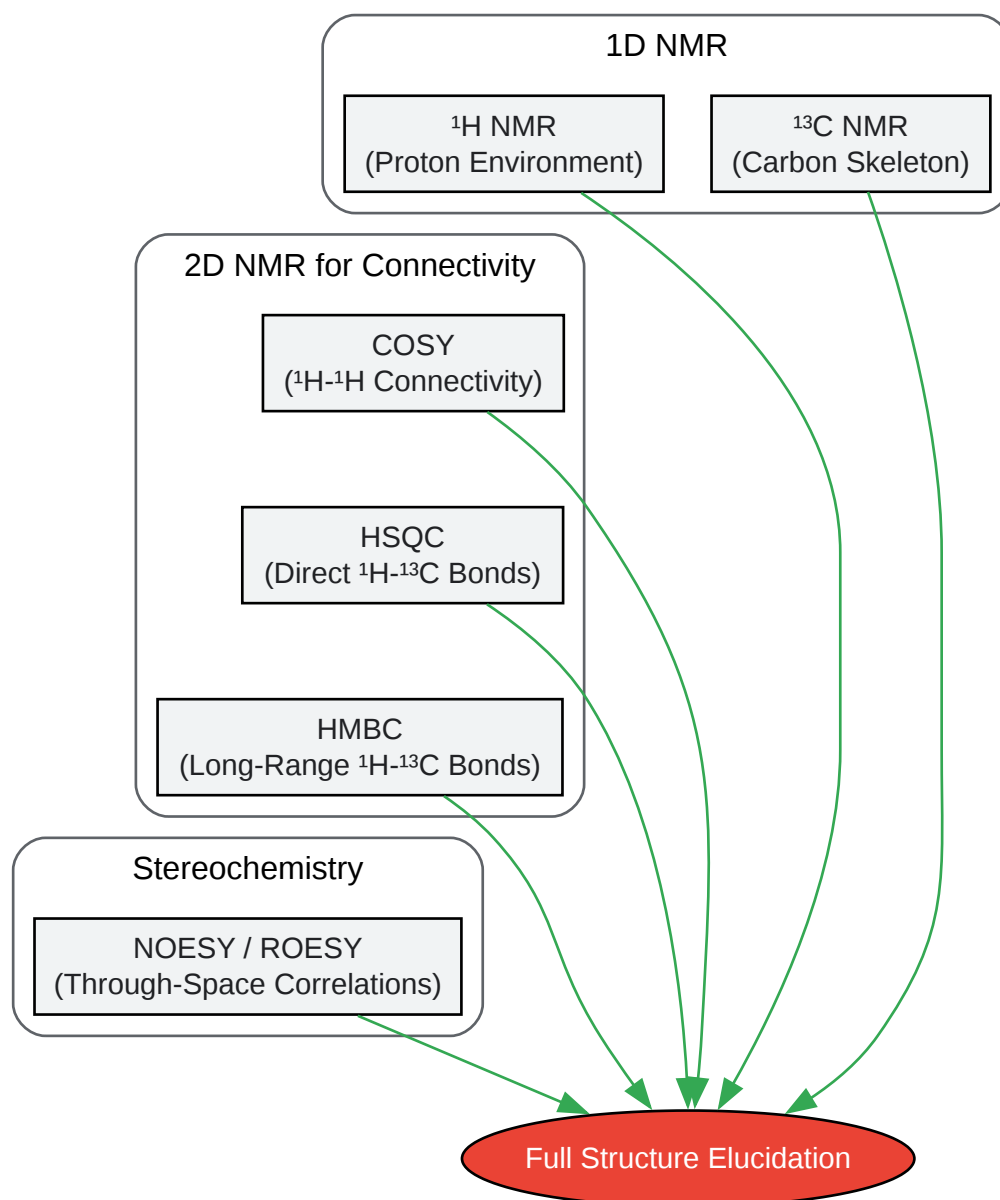
Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer, such as a Waters QToF Micro, equipped with an electrospray ionization (ESI) source is typically used.[2]
- Sample Preparation: Purified samples (~0.1 mg) are diluted in a 50:50 acetonitrile:water solution. Analysis can be performed in both positive and negative ESI modes.[2]
- Method: The diluted sample is introduced into the mass spectrometer via direct infusion to acquire high-resolution mass data for accurate molecular formula determination.[2]

NMR Spectroscopy Analysis

- Instrumentation: NMR data are typically acquired on a 500 MHz or higher field spectrometer (e.g., Bruker Avance 500) equipped with a cryoprobe or a suitable inverse probe.[2]
- Sample Preparation: Purified samples (approx. 1.5-2.0 mg) are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD, ~150 µL).[2]
- Data Acquisition:
 - Referencing: ¹H and ¹³C NMR spectra are referenced to the residual solvent signal (CD₃OD: δH 3.30 ppm, δC 49.0 ppm).[2]
 - 1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired.
 - 2D Spectra: A full suite of 2D NMR experiments is necessary for complete structural elucidation, including:
 - COSY (Correlation Spectroscopy) for ¹H-¹H correlations.
 - HSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer) for direct ¹H-¹³C correlations.

- HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ^1H - ^{13}C correlations, crucial for connecting the aglycone and sugar units.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY for determining the relative stereochemistry through space correlations.



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Caption: Logical workflow for NMR-based structure elucidation.

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